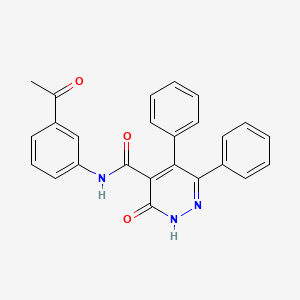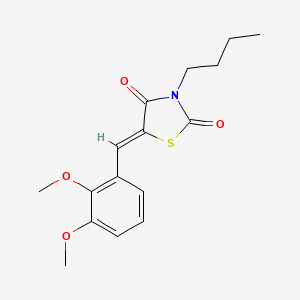
methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperazine derivative that has been synthesized through various methods for different applications.
作用機序
The mechanism of action of Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate is not fully understood. However, it has been reported that this compound can interact with specific receptors in the body, leading to various biochemical and physiological effects. It has been found to have an affinity for certain receptors such as dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been reported to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Furthermore, it has been shown to have anxiolytic and antidepressant effects, which can be beneficial in the treatment of mood disorders.
実験室実験の利点と制限
One of the advantages of using Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate in lab experiments is its unique properties, which make it a suitable candidate for various scientific research applications. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore its mechanism of action and identify the specific receptors it interacts with. Additionally, further research can be conducted to optimize the synthesis method and improve the purity and yield of the product.
Conclusion
In conclusion, Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It can be synthesized through various methods and has been used in medicinal chemistry research. The mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate can be synthesized through various methods. One of the common methods is the reaction of 2,6-dichlorobenzylamine with methyl 4-piperazinecarboxylate in the presence of a suitable solvent and reagents. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques such as column chromatography.
科学的研究の応用
Methyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a reference compound in drug discovery research.
特性
IUPAC Name |
methyl 4-[(2,6-dichlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-19-13(18)17-7-5-16(6-8-17)9-10-11(14)3-2-4-12(10)15/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNUDJCCTVQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4877039.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)



![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)
![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)

![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)